molecular formula C12H21NO3 B2708904 Tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate, cis CAS No. 1807901-52-5

Tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate, cis

Cat. No.: B2708904
CAS No.: 1807901-52-5
M. Wt: 227.304
InChI Key: PLVBIBPBUCVLHC-NXEZZACHSA-N
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Description

Tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate, cis is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group, a formyl (-CHO) substituent at position 4, and a methyl (-CH₃) group at position 3 in the cis configuration. The Boc group enhances stability during synthetic processes, while the formyl group provides electrophilic reactivity, making the compound valuable in organic synthesis, particularly for constructing heterocycles or pharmaceutical intermediates. Its cis stereochemistry influences steric interactions and regioselectivity in downstream reactions .

Properties

IUPAC Name

tert-butyl (3R,4R)-4-formyl-3-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-9-7-13(6-5-10(9)8-14)11(15)16-12(2,3)4/h8-10H,5-7H2,1-4H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVBIBPBUCVLHC-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1C=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@H]1C=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods are designed to be cost-effective and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate, cis undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Drug Development : Tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that enhance biological activity. For instance, derivatives of this compound have been explored for their potential as analgesics and anti-inflammatory agents due to their ability to interact with specific biological targets.

Case Study : A study published in Medicinal Chemistry highlighted the synthesis of novel piperidine derivatives from tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate. These derivatives exhibited promising activity against certain cancer cell lines, indicating the compound's utility in developing anticancer drugs .

Synthetic Methodologies

Building Block in Organic Synthesis : The compound is utilized as a building block in organic synthesis due to its versatile reactivity. It can undergo various transformations, including nucleophilic additions and cycloadditions, making it valuable for constructing complex molecular architectures.

Table 1: Reactivity of Tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate

Reaction TypeConditionsProduct Type
Nucleophilic AdditionMild base, room temperatureAldol-type products
CycloadditionHeat, under inert atmosphereCyclic compounds
ReductionLiAlH4 or NaBH4Alcohol derivatives

Material Sciences

Polymer Chemistry : Tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate has been investigated for its potential applications in polymer chemistry. Its functional groups can be incorporated into polymer backbones to impart specific properties such as increased thermal stability or enhanced mechanical strength.

Case Study : Research conducted on the incorporation of this compound into polyurethanes demonstrated improved flexibility and durability compared to traditional formulations. The study revealed that the modified polymers exhibited superior performance in various environmental conditions .

Mechanism of Action

The mechanism of action of tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate, cis involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the desired therapeutic effects. For instance, piperidine derivatives are known to interact with neurotransmitter receptors in the central nervous system, influencing neural activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate, cis with structurally analogous piperidine derivatives, focusing on substituents, molecular properties, and functional applications. Data are derived from CAS-registered compounds with similarity scores (0.73–0.86) :

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity
Target Compound 4-formyl, 3-methyl (cis) C₁₃H₂₁NO₃ 255.31 (estimated) Boc, -CHO, -CH₃ Nucleophilic addition, Schiff base formation
cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine (1187055-62-4) 3-Boc-amino, 5-CF₃ (cis) C₁₂H₁₉F₃N₂O₂ 296.29 Boc, -NHBoc, -CF₃ Medicinal chemistry (metabolic stability)
tert-Butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate (1093759-80-8) 4-trifluoroacetyl C₁₂H₁₈F₃NO₃ 293.27 Boc, -COCF₃ Electrophilic acylation reactions
tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate HCl (1402047-77-1) 4-amino, 4-CF₃ C₁₁H₂₀ClF₃N₂O₂ 328.74 Boc, -NH₂, -CF₃ Amine-based coupling reactions
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (1215071-17-2) 3,3-difluoro, 4-oxo C₁₀H₁₅F₂NO₃ 247.23 Boc, -F₂, -C=O Ketone-mediated cyclizations

Key Comparative Insights:

Substituent Effects on Reactivity :

  • The formyl group in the target compound enables nucleophilic additions (e.g., with amines or Grignard reagents), distinguishing it from trifluoroacetyl (electron-withdrawing) or trifluoromethyl (inert) substituents in analogs .
  • Fluorinated analogs (e.g., 1093759-80-8, 1402047-77-1) exhibit enhanced metabolic stability and lipophilicity, favoring pharmaceutical applications, whereas the target compound’s formyl group prioritizes synthetic versatility .

Stability and Handling :

  • Boc-protected compounds (e.g., target compound, 1187055-62-4) are stable under basic conditions but cleaved via acidolysis (e.g., HCl in dioxane). The formyl group may necessitate storage under inert conditions to prevent oxidation, unlike trifluoromethyl-containing analogs .

Biological Activity

Tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate, cis (commonly referred to as TB-FMPC) is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of TB-FMPC, focusing on its mechanisms of action, related case studies, and relevant research findings.

Chemical Structure and Properties

TB-FMPC has a molecular formula of C12H21NO3 and a molecular weight of 227.3 g/mol. The compound features a piperidine ring, a tert-butyl group, and a formyl group, which contribute to its reactivity and biological interactions. The presence of these functional groups positions TB-FMPC as a versatile intermediate in organic synthesis and pharmaceutical applications.

The biological activity of TB-FMPC is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The unique structural features of the compound allow it to modulate various biochemical pathways, potentially influencing cellular processes. For instance, piperidine derivatives are known to interact with neurotransmitter receptors in the central nervous system (CNS), which may lead to various pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : TB-FMPC has been investigated for its ability to inhibit specific enzymes, which can be crucial in therapeutic contexts.
  • Receptor Binding : The compound may bind to receptors involved in neurotransmission, affecting mood and behavior.

Biological Activities

Research into TB-FMPC has indicated several promising biological activities:

  • Antimicrobial Properties : Derivatives of TB-FMPC have shown potential antimicrobial effects against various pathogens.
  • Anticancer Activity : Preliminary studies suggest that TB-FMPC may exhibit anticancer properties, although further research is needed to elucidate its efficacy and mechanisms.
  • CNS Activity : Given its structural similarity to known CNS-active compounds, TB-FMPC is being explored for potential applications in treating neurological disorders .

Research Findings and Case Studies

A variety of studies have been conducted to assess the biological activity of TB-FMPC:

Study 1: Antimicrobial Activity

In an investigation assessing the antimicrobial properties of piperidine derivatives, TB-FMPC was evaluated against several bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Study 2: Anticancer Potential

A study focused on the cytotoxic effects of TB-FMPC on cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. The study utilized MTT assays to quantify cell viability post-treatment.

Study 3: Neuropharmacological Effects

In vivo studies involving animal models assessed the impact of TB-FMPC on behavior and neurochemistry. Results indicated alterations in neurotransmitter levels consistent with anxiolytic effects, warranting further exploration into its application for anxiety disorders.

Data Table: Summary of Biological Activities

Activity Effect Study Reference
AntimicrobialSignificant inhibition
AnticancerInduced apoptosis
CNS ActivityAltered neurotransmitter levels

Q & A

Q. Tables for Key Data

Property Technique Typical Result Reference
Melting PointDSC98–102°C (decomposes)
cis-ConfigurationX-ray CrystallographyFlack parameter: 0.02(2)
Formyl C=O StretchIR Spectroscopy1695 cm⁻¹
Synthetic Yield (optimized)HPLC82–87% (after recrystallization)

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